molecular formula C6H3Cl2F2N B1404724 2,4-Dichloro-5-(difluoromethyl)pyridine CAS No. 1256833-30-3

2,4-Dichloro-5-(difluoromethyl)pyridine

Cat. No. B1404724
CAS RN: 1256833-30-3
M. Wt: 197.99 g/mol
InChI Key: TXSNCUKWHZYAGD-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethyl)pyridine is a chemical compound with the CAS Number: 1256833-30-3 . It has a molecular weight of 198 and its IUPAC name is 2,4-dichloro-5-(difluoromethyl)pyridine .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5-(difluoromethyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . One method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-(difluoromethyl)pyridine is C6H3Cl2F2N . The InChI code for this compound is 1S/C6H3Cl2F2N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-(difluoromethyl)pyridine is a low melting solid . It has a melting point range of 37 - 40 degrees Celsius .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

2,4-Dichloro-5-(difluoromethyl)pyridine and its derivatives are extensively used as precursors and catalysts in the synthesis of various organic compounds. For instance, they have been employed in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. These compounds are used with diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, highlighting their versatility in catalytic applications (Parmar, Vala, & Patel, 2023).

Role in Chemosensing Applications

Pyridine derivatives, including 2,4-Dichloro-5-(difluoromethyl)pyridine, are significant in chemosensing applications due to their high affinity for various ions and neutral species. They are employed as highly effective chemosensors for the determination of different species in various samples, such as environmental, agricultural, and biological samples. This demonstrates their potential in developing new, biologically active compounds and highly selective and effective chemosensors for various applications (Abu-Taweel et al., 2022).

Environmental Biodegradability and Toxicology

The presence of difluoromethyl groups in compounds like 2,4-Dichloro-5-(difluoromethyl)pyridine is of particular interest in environmental studies, especially concerning the biodegradation of polyfluoroalkyl chemicals. These compounds are potential precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which have been the subject of many regulations due to their toxic profiles. Studies have focused on their biodegradability and the microbial degradation pathways, shedding light on the environmental fate and effects of these chemicals (Liu & Mejia Avendaño, 2013).

Photoreactive Systems and Photon-based Electronics

Some derivatives of 2,4-Dichloro-5-(difluoromethyl)pyridine exhibit photochromic activity, making them valuable for photon-based electronics. The photochromic activity results from the intramolecular transfer of benzylic proton to pyridyl nitrogen, which is assisted by the ortho-nitro group. This property, along with their inherent polystability and small structural change during photoreactions, makes them potential candidates for photon-based electronics applications (Naumov, 2006).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-5-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSNCUKWHZYAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(difluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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